molecular formula C27H20N2O B14286359 3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 138432-25-4

3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14286359
CAS No.: 138432-25-4
M. Wt: 388.5 g/mol
InChI Key: VTEKXSNUBQCUAE-UHFFFAOYSA-N
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Description

3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolone core with three phenyl groups and a pyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of N-(pyridin-2-yl-methyl)benzamide with diphenylcyclopropenone in the presence of a catalyst such as [Rh(OAc)(cod)]2 . The reaction conditions often include heating and the use of solvents like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could produce a variety of substituted pyrrolone compounds.

Scientific Research Applications

3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to particular enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one include other pyrrolone derivatives and heterocyclic compounds with phenyl and pyridinyl substituents.

Uniqueness

What sets this compound apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

138432-25-4

Molecular Formula

C27H20N2O

Molecular Weight

388.5 g/mol

IUPAC Name

2,3,4-triphenyl-1-pyridin-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C27H20N2O/c30-27-25(21-14-6-2-7-15-21)24(20-12-4-1-5-13-20)26(22-16-8-3-9-17-22)29(27)23-18-10-11-19-28-23/h1-19,26H

InChI Key

VTEKXSNUBQCUAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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